Stereoselective Aromatic Hydroxylation: (S)-Enantiomer Metabolized 14-Fold Faster at the 4-Position than (R)-(−)-Nirvanol in Humans
In human subjects receiving a pseudoracemic dose of dual-radiolabeled (S-[¹⁴C]PEH, R-[³H]PEH), the initial urinary S/R ratio of the 4-hydroxyphenyl metabolite (4-OH-PEH) was 14:1, confirming that (S)-5-ethyl-5-phenylhydantoin undergoes approximately 14-fold more aromatic hydroxylation at the 4-position of the phenyl ring than the (R)-enantiomer [1]. This stereoselectivity was further confirmed by the negligible recovery of 4-OH-PEH following oral administration of (R)-PEH alone (494 µmol) in extensive metabolizer subjects [1].
| Evidence Dimension | Aromatic 4-hydroxylation rate (urinary 4-OH-PEH S/R ratio) |
|---|---|
| Target Compound Data | Negligible 4-OH-PEH formation from (R)-enantiomer (494 µmol oral dose) |
| Comparator Or Baseline | (S)-enantiomer: extensive 4-OH-PEH formation; S/R ratio = 14:1 in urine after pseudoracemic dose |
| Quantified Difference | ~14-fold greater hydroxylation of (S)- vs (R)-enantiomer; near-zero hydroxylation of (R)-enantiomer alone |
| Conditions | Human subjects (extensive metabolizers of mephenytoin); pseudoracemic dose of 494 µmol each enantiomer; urinary metabolite quantification over 16 days [1] |
Why This Matters
This ~14-fold stereoselectivity makes the (R)-(−)-enantiomer the preferred substrate for isolating non-CYP2C19-mediated elimination pathways and for studies where metabolic stability via resistance to aromatic hydroxylation is a desired experimental parameter.
- [1] Küpfer A, et al. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. J Pharmacol Exp Ther. 1984;230(1):28-33. PMID: 6747829. View Source
